1,3-Dibromo-2,5-dichloro-4-iodobenzene
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Overview
Description
1,3-Dibromo-2,5-dichloro-4-iodobenzene: is a halogenated aromatic compound with the molecular formula C6HBr2Cl2I and a molecular weight of 430.69 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a highly substituted benzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of a suitable precursor, followed by chlorination and iodination steps. For example, starting with a benzene derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Chlorination can be performed using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). Finally, iodination can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the halogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2R) under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron (Fe) catalyst.
Chlorination: Chlorine (Cl2) with aluminum chloride (AlCl3) catalyst.
Iodination: Iodine (I2) with nitric acid (HNO3) as an oxidizing agent.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1,3-Dibromo-2,5-dichloro-4-iodobenzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Analytical Chemistry: The compound is used as a reference standard in analytical methods such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,5-dichloro-4-iodobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The halogen atoms on the benzene ring can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved include the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane: A halogenated propane derivative with similar halogen substitution patterns.
1,4-Diiodobenzene: A benzene derivative with two iodine atoms attached to the benzene ring.
1,3-Dichloro-5-iodobenzene: A benzene derivative with chlorine and iodine atoms attached to the benzene ring.
Uniqueness: 1,3-Dibromo-2,5-dichloro-4-iodobenzene is unique due to the presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring, which imparts distinct chemical reactivity and properties. This high degree of halogenation makes it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C6HBr2Cl2I |
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Molecular Weight |
430.69 g/mol |
IUPAC Name |
1,3-dibromo-2,5-dichloro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2Cl2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H |
InChI Key |
NLMZCDYJTQZBDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)I)Cl |
Origin of Product |
United States |
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